molecular formula C7H8N2O3 B042563 5-Methoxy-2-nitroaniline CAS No. 16133-49-6

5-Methoxy-2-nitroaniline

Cat. No.: B042563
CAS No.: 16133-49-6
M. Wt: 168.15 g/mol
InChI Key: QEHVRGACCVLLNN-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitroaniline is an organic compound with the molecular formula C7H8N2O3. It is a derivative of aniline, where the amino group is substituted with a methoxy group at the 5-position and a nitro group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and material science .

Mechanism of Action

Target of Action

5-Methoxy-2-nitroaniline is an aromatic compound . .

Mode of Action

It’s known that it’s used in the synthesis of other compounds , indicating that it may interact with various targets to produce different products.

Biochemical Pathways

It’s known to be a metabolite of 2,4-dinitroanisole , suggesting it might be involved in the metabolic pathways of this parent compound.

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which may influence its bioavailability.

Result of Action

It’s known to be used in the synthesis of other compounds , suggesting that its action results in the formation of these products.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability might be sensitive to humidity . Additionally, its solubility in different solvents could affect its efficacy in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-nitroaniline typically involves the nitration of 2-methoxyaniline. The reaction is carried out by treating 2-methoxyaniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.

    Substitution: Boron tribromide for demethylation.

Major Products Formed:

Comparison with Similar Compounds

  • 5-Chloro-2-nitroaniline
  • 4-Methoxy-2-nitroaniline
  • 2-Methoxy-4-nitroaniline

Comparison: 5-Methoxy-2-nitroaniline is unique due to the presence of both a methoxy and a nitro group on the aniline ring. This combination imparts distinct electronic properties, making it valuable in the synthesis of specific organic compounds and materials. Compared to its analogs, such as 5-Chloro-2-nitroaniline, the methoxy group provides different reactivity and solubility characteristics .

Properties

IUPAC Name

5-methoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHVRGACCVLLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167116
Record name 5Methoxy-2-nitroaniline
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16133-49-6
Record name 5-Methoxy-2-nitrobenzenamine
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Record name 5-Methoxy-2-nitroaniline
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Record name 5Methoxy-2-nitroaniline
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Record name 5methoxy-2-nitroaniline
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Record name 5-METHOXY-2-NITROANILINE
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Synthesis routes and methods I

Procedure details

To a solution of 5-chloro-2-nitroaniline (5.0 g) in dimethylformamide (25 ml) was added 24% sodium methoxide in methanol (11 ml) and the mixture was heated at 80° C. for 4 hours. At the end of this time, the reaction mixture was cooled to room temperature and partitioned between ethyl acetate and water. The extract was washed with 20% aqueous sodium chloride solution and insoluble material was filtered off. The filtrate was concentrated in vacuo to give the desired compound (4.8 g, yield 99%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

A solution of 3-methoxyaniline (2.21 g) in acetic acid (3 ml) and acetic anhydride (10 ml) was stirred at room temperature for 1 hour. The solution was cooled to 5° C. and 60% nitric acid (1 ml) was added dropwise with stirring. When the cooling bath was removed, whereupon the solution temperature rose to 60° C. The solution was allowed to cool down to room temperature, poured into ice-water (100 ml) and neutralized with sodium hydroxide. The separated crystals were collected by suction and washed with water. To the crystals was added 4N hydrochloric acid (45 ml) and the mixture was refluxed for 2 hours. The reaction mixture was alkalized with sodium hydroxide and extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was purified by silica gel chromatography (eluent: chloroform) to give 0.67 g of 5-methoxy-2-nitroaniline.
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

70 ml of a 28% w/v methanolic solution of sodium methoxide were added at room temperature to a solution of 25 g. of 5-chloro-2-nitroaniline in 500 ml of 1,4-dioxane, and the resulting mixture was heated under reflux for 4 hours, after which the solvent was removed by distillation under reduced pressure. The resulting residue was diluted with water, and the resulting aqueous mixture was extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The resulting residue was purified by column chromatography through silica gel using a gradient elution method, with mixtures of ethyl acetate and hexane in ratios ranging from 1:4 to 1:2 by volume as the eluent, to give 16.3 g of the title compound, melting at 124°-128° C.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying 5-Methoxy-2-nitroaniline in a co-crystal with 2-amino-5-nitropyridine?

A1: Co-crystallization offers valuable insights into the intermolecular interactions of a compound. In this study [], researchers investigated the co-crystal of this compound with 2-amino-5-nitropyridine to elucidate the hydrogen-bonding patterns of this compound. Understanding these interactions is crucial as they can influence a molecule's physical properties, including solubility and stability, which are important factors in pharmaceutical development and material science.

Q2: What structural information about this compound can be obtained from this study?

A2: While the provided abstract doesn't explicitly mention the molecular formula or weight of this compound, the study likely employed techniques like single-crystal X-ray diffraction to determine its molecular structure []. This technique reveals the precise arrangement of atoms within the molecule, bond lengths, and bond angles. Furthermore, the study focuses on hydrogen-bonding patterns, indicating that the researchers analyzed the intermolecular interactions involving hydrogen atoms of this compound within the co-crystal structure. This information sheds light on the potential binding modes and molecular recognition properties of this compound.

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